4-Amino-3-methyl-5-nitrobenzoic acid

Description

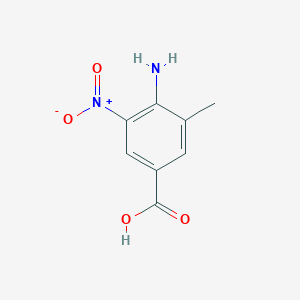

4-Amino-3-methyl-5-nitrobenzoic acid (CAS 37901-94-3) is a nitro- and amino-substituted benzoic acid derivative with the molecular formula C₈H₈N₂O₄ (approximate molecular weight: 196.16 g/mol) . It features:

- A carboxylic acid group at position 1,

- A methyl group at position 3,

- An amino group at position 4,

- A nitro group at position 3.

Properties

IUPAC Name |

4-amino-3-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGYCJNEAUXQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-5-nitrobenzoic acid typically involves the nitration of 3-methylbenzoic acid followed by the reduction of the nitro group to an amino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-methyl-5-nitrobenzoic acid is then subjected to catalytic hydrogenation or chemical reduction using reagents such as iron and hydrochloric acid to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as iron and hydrochloric acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Reduction: 4-Amino-3-methylbenzoic acid.

Substitution: Various amides or sulfonamides depending on the substituent introduced.

Oxidation: 4-Amino-3-carboxy-5-nitrobenzoic acid.

Scientific Research Applications

4-Amino-3-methyl-5-nitrobenzoic acid is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-substrate interactions and as a building block for bioactive compounds.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-5-nitrobenzoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to act as a substrate or inhibitor in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Substituent Variations

4-Amino-3-nitrobenzoic Acid (CAS 1588-83-6)

- Substituents: Amino (position 4), nitro (position 3), carboxylic acid (position 1).

- Molecular Weight : 182.13 g/mol.

- Melting Point : 280°C (decomposes).

- The nitro group at position 3 may alter electronic effects in electrophilic substitution reactions compared to the target compound .

5-Nitroanthranilic Acid (2-Amino-5-nitrobenzoic Acid, CAS 616-79-5)

- Substituents: Amino (position 2), nitro (position 5), carboxylic acid (position 1).

- Molecular Weight : 182.13 g/mol.

- Melting Point : 270°C.

- Key Differences: The amino group at position 2 creates a meta relationship with the nitro group, influencing hydrogen-bonding interactions and reactivity in coupling reactions .

Functional Group Modifications

4-Methoxy-3-nitrobenzoic Acid

- Substituents : Methoxy (position 4), nitro (position 3), carboxylic acid (position 1).

- Molecular Formula: C₈H₇NO₅ (MW: 197.15 g/mol).

- Properties : The methoxy group enhances electron density on the aromatic ring, making it less reactive toward electrophilic nitration compared to the methyl-substituted target compound. Used in dye intermediates (e.g., Red 187 and Red 245) .

4-Hydroxy-3-methoxy-5-nitrobenzoic Acid (CAS 15785-54-3)

Ester Derivatives

Methyl 4-Amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5)

- Substituents: Methoxy (position 3), amino (position 4), nitro (position 5), methyl ester (position 1).

- Molecular Weight : 226.19 g/mol.

- Key Differences : The ester group reduces acidity (compared to carboxylic acid) and increases lipophilicity, making it more suitable as a prodrug intermediate or for solubility in organic solvents .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Analogues

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Notable Substituents | Key Applications |

|---|---|---|---|---|

| 4-Amino-3-methyl-5-nitrobenzoic acid | 196.16 | N/A | Methyl (3), amino (4), nitro (5) | Pharmaceutical intermediates |

| 4-Amino-3-nitrobenzoic acid | 182.13 | 280 (dec.) | Nitro (3), amino (4) | Organic synthesis |

| 5-Nitroanthranilic acid | 182.13 | 270 | Amino (2), nitro (5) | Dye precursors |

| 4-Methoxy-3-nitrobenzoic acid | 197.15 | N/A | Methoxy (4), nitro (3) | Dye synthesis |

| Methyl 4-Amino-3-methoxy-5-nitrobenzoate | 226.19 | N/A | Methoxy (3), ester (1) | Prodrug development |

Reactivity and Stability

- Electrophilic Substitution : The methyl group in the target compound acts as an electron-donating group, directing incoming electrophiles to the para position relative to itself (position 2 or 6). In contrast, methoxy or hydroxy groups in analogues (e.g., 4-Hydroxy-3-methoxy-5-nitrobenzoic acid) provide stronger resonance effects, altering reactivity patterns .

- Nitro Group Reduction : The nitro group in all analogues can be reduced to an amine, but steric hindrance from the methyl group in the target compound may slow reaction kinetics compared to unmethylated derivatives .

Biological Activity

4-Amino-3-methyl-5-nitrobenzoic acid (CAS: 668276-44-6) is an organic compound that has garnered interest due to its diverse biological activities. This compound is characterized by the presence of an amino group, a nitro group, and a methyl group on a benzoic acid backbone, which contribute to its reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit various bacterial strains, including multidrug-resistant bacteria. The minimal inhibitory concentrations (MICs) for some related compounds are summarized in the following table:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | <0.03125 |

| Compound B | Escherichia coli | 1 |

| Compound C | Klebsiella pneumoniae | 4 |

These findings suggest that structural modifications can enhance the antimicrobial properties of compounds similar to this compound.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research has shown that derivatives of this compound can protect neuronal cells from oxidative stress. In one study, compounds synthesized from this acid demonstrated a notable reduction in cell death under oxidative conditions, indicating potential therapeutic applications in neuroprotection .

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Formation of Hydrogen Bonds : The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.

- Redox Reactions : The compound may participate in redox reactions, affecting cellular oxidative states and signaling pathways.

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly angiotensin II receptor antagonists used in managing hypertension and metabolic disorders. Its structural characteristics make it a valuable precursor in medicinal chemistry .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 4-amino-3-nitrobenzoate | Methyl ester derivative | Increased lipophilicity |

| Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | Contains a butyrylamino group | Variations in biological activity |

| Methyl 2-amino-5-nitrobenzoate | Amino group at a different position | Alters interaction dynamics |

This comparative analysis highlights how structural variations influence the biological activity and reactivity of these compounds .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Antimicrobial Activity Study : A comprehensive evaluation of the antimicrobial efficacy against various bacterial strains revealed that modifications to the nitrobenzene structure significantly enhanced antibacterial properties.

- Neuroprotection Research : A study focused on synthesizing hydrazones from this compound showed promising results in protecting neuronal cells from oxidative stress, thus providing insights into its potential use as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.